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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)propan-2-amine

Cat. No.: B8799277 Get Quote

-dimethylbenzylamine.

Executive Summary & Chemical Identity
2-(2-Chlorophenyl)propan-2-amine (CAS: 50481-48-6) is a structural hybrid situated at the

intersection of two major psychoactive classes: the amphetamines/phentermines

(stimulants/anorectics) and the arylcyclohexylamines (dissociative anesthetics).

Chemically, it is 2-chloro-

-dimethylbenzylamine. It is the benzylamine homolog of the anorectic drug Clortermine (which
possesses an additional methylene spacer) and an acyclic, simplified analogue of Ketamine
(which possesses a cyclohexyl ring).

Due to its specific structural features—a gem-dimethyl group and an ortho-chlorinated phenyl

ring directly attached to the amine-bearing carbon—its CNS profile is predicted to exhibit a

mixed pharmacology: primarily Monoamine Oxidase (MAO) inhibition and weak NMDA receptor

antagonism, distinct from the potent monoamine release seen in its phenethylamine

counterparts.
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Property Detail

IUPAC Name 2-(2-Chlorophenyl)propan-2-amine

Common Synonyms
2-Chloro-cumylamine; 2-Chloro-

-dimethylbenzylamine

Molecular Formula

C

H

ClN

Molecular Weight 169.65 g/mol

Structural Class -Disubstituted Benzylamine

Key Pharmacophore
Ortho-chlorophenyl-isopropylamine (Acyclic

Ketamine Core)

Structure-Activity Relationships (SAR)
To understand the CNS effects of 2-(2-Chlorophenyl)propan-2-amine, one must analyze its

relationship to established pharmacophores.

Comparison to Clortermine (Anorectic)
Clortermine: 1-(2-chlorophenyl)-2-methylpropan-2-amine.

Structure: Phenyl-CH

-C(Me)

-NH

.

Mechanism: The methylene bridge (CH

) allows flexibility for the phenyl ring to bind in the hydrophobic pocket of monoamine
transporters (DAT/NET), facilitating dopamine/norepinephrine release.
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2-(2-Chlorophenyl)propan-2-amine:

Structure: Phenyl-C(Me)

-NH

(No methylene bridge).

Effect: Removal of the methylene spacer in phenethylamines typically abolishes direct

releasing activity at transporters. Instead, benzylamines (like cumylamine) often shift

towards MAO inhibition or direct receptor interaction (e.g., trace amine-associated

receptors, TAAR1).

Comparison to Ketamine (Dissociative)
Ketamine: 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone.

Structure: Ortho-chlorophenyl and amine are geminal (on the same carbon). The

cyclohexyl ring provides steric bulk.

Mechanism: High-affinity NMDA receptor antagonism.

2-(2-Chlorophenyl)propan-2-amine:

Effect: Retains the ortho-chlorophenyl and geminal amine arrangement. The gem-dimethyl

group mimics the steric bulk of the cyclohexyl ring but lacks the conformational rigidity.

This suggests possible but lower-affinity NMDA antagonism compared to Ketamine.

Pharmacodynamics & CNS Effects[1]
Based on SAR principles and data from homologous cumylamines, the following CNS effects

are projected:

Monoamine Oxidase Inhibition (Primary Mechanism)
Unlike phenethylamines,

-dimethylbenzylamines are resistant to deamination by MAO but can bind to the enzyme's
active site, acting as competitive inhibitors.
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Target: MAO-A and MAO-B.

Outcome: Elevation of synaptic levels of Dopamine (DA), Norepinephrine (NE), and

Serotonin (5-HT).

Clinical Correlate: Potential antidepressant or anxiogenic effects; risk of hypertensive crisis if

combined with tyramine (Cheese Effect).

NMDA Receptor Modulation (Secondary Mechanism)
The ortho-chloro substitution is critical for NMDA affinity in arylcyclohexylamines.

Mechanism: Open-channel block of the NMDA receptor (PCP site).

Potency: Likely low. The acyclic nature increases conformational freedom, reducing binding

entropy compared to the rigid ketamine structure.

CNS Effect: Mild dissociation, analgesia, or "spaced-out" sensation at high doses, rather

than full anesthesia.

Signaling Pathway Visualization
The following diagram illustrates the dual pathway interaction:
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Caption: Dual mechanistic pathway showing MAO inhibition leading to monoaminergic

accumulation and weak NMDA antagonism contributing to dissociative effects.
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Toxicological Profile
Serotonergic Toxicity
As a likely MAO inhibitor, this compound poses a significant risk of Serotonin Syndrome if co-

administered with SSRIs, SRAs (like MDMA), or precursors (5-HTP).

Symptoms: Hyperthermia, clonus, agitation, diaphoresis.

Cardiovascular Stress
Indirect sympathomimetic activity (via NE accumulation) can lead to:

Hypertension

Tachycardia

Vasoconstriction

Neurotoxicity
Chlorinated amphetamines (e.g., para-chloroamphetamine, PCA) are known neurotoxins that

deplete serotonin. While this compound is a benzylamine (not an amphetamine), the ortho-

chloro substitution is generally less toxic than para-chloro, but caution is warranted regarding

long-term serotonergic depletion.

Experimental Protocols for Validation
To empirically define the CNS profile, the following standardized workflows are recommended.

Protocol: Competitive Radioligand Binding Assay
(NMDA)
Objective: Determine affinity (

) for the PCP site of the NMDA receptor.

Tissue Preparation: Isolate rat forebrain synaptic membranes. Wash 3x in HEPES buffer (pH

7.4).
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Ligand: Use [

H]-MK-801 (Specific activity: 15-30 Ci/mmol).

Incubation:

Mix 100

L membrane suspension + 5 nM [

H]-MK-801 + Test Compound (1 nM - 100

M).

Incubate at 25°C for 2 hours (equilibrium).

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3%

polyethylenimine.

Quantification: Liquid scintillation counting.

Analysis: Plot log-dose vs. % inhibition to calculate IC

and derive

using the Cheng-Prusoff equation.

Protocol: In Vivo Microdialysis (Monoamines)
Objective: Measure real-time efflux of DA and 5-HT in the Nucleus Accumbens (NAc).

Surgery: Stereotaxic implantation of a guide cannula targeting the NAc (AP +1.7, ML +0.8,

DV -6.0 relative to Bregma) in Sprague-Dawley rats.

Recovery: 5-7 days post-op.

Probe Insertion: Insert microdialysis probe (2mm membrane length). Perfusion with aCSF at

1.5

L/min.
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Baseline: Collect samples every 20 mins for 1 hour until stable (<10% variance).

Administration: IP injection of 2-(2-Chlorophenyl)propan-2-amine (e.g., 10 mg/kg).

Collection: Continue sampling for 4 hours.

Analysis: HPLC-ECD (Electrochemical Detection) to quantify DA, 5-HT, and metabolites

(DOPAC, 5-HIAA).

Interpretation: A decrease in metabolites (DOPAC/5-HIAA) with a moderate increase in

DA/5-HT confirms MAO inhibition. A massive spike in DA with no change in metabolites

suggests releasing agent activity.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b8799277?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Flink.springer.com%2Fchapter%2F10.1007%2F978-1-4684-2667-0_1
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F24678061%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F11071707%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC4543610%2F
https://www.benchchem.com/product/b8799277?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-2-chlorophenyl-propan-2-amine-hydrochloride.htm
https://www.guidechem.com/msds/50481-48-6.html
https://buychemjapan.com/kishidachemical/2-2-chlorophenylpropan-2-amine-hydrochloride-building-blocks-100/detail
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F12759846
https://www.benchchem.com/product/b8799277?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8799277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 2-(2-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE synthesis - chemicalbook
[chemicalbook.com]

2. Page loading... [guidechem.com]

3. 2-(2-Chlorophenyl)propan-2-amine hydrochloride Building Blocks | Kishida Chemical Co.,
Ltd. | BuyChemJapan [buychemjapan.com]

To cite this document: BenchChem. [Technical Guide: CNS Pharmacology of 2-(2-
Chlorophenyl)propan-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8799277#central-nervous-system-effects-of-2-2-
chlorophenyl-propan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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